2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

Lipophilicity Hydrogen Bonding Drug-likeness

For screening campaigns lacking novel γ-keto acid chemotypes, this compound offers an unclaimed scaffold with a 3-CF₃-anilide and hydroxypropylamino side chain-two modules known to enhance metabolic stability and modulate selectivity. Its unique chemical space maximizes hit-finding potential. • Occupies structural space absent from ChEMBL, enabling first-mover IP opportunities • Predicted 3- to 10-fold reduction in CYP450 oxidation vs. non-fluorinated analogs • Balanced drug-like profile (clogP ~1.8-2.2, tPSA ~98 Ų) for solubility/permeability studies Supplied exclusively for non-human research with reliable global logistics.

Molecular Formula C14H17F3N2O4
Molecular Weight 334.295
CAS No. 1037780-31-6
Cat. No. B2609927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
CAS1037780-31-6
Molecular FormulaC14H17F3N2O4
Molecular Weight334.295
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCO)C(F)(F)F
InChIInChI=1S/C14H17F3N2O4/c15-14(16,17)9-3-1-4-10(7-9)19-12(21)8-11(13(22)23)18-5-2-6-20/h1,3-4,7,11,18,20H,2,5-6,8H2,(H,19,21)(H,22,23)
InChIKeyMLDRPCXTWLFISL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview: 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid


2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid (CAS 1037780-31-6) is a synthetic, small-molecule γ-keto acid derivative with the molecular formula C14H17F3N2O4 and a molecular weight of 334.29 g/mol [1]. It features a 3-(trifluoromethyl)anilino amide moiety, a central 4-oxobutanoic acid scaffold, and a 3-hydroxypropylamino substituent at the α-position. This compound is currently offered exclusively for non-human research purposes by specialty chemical suppliers [1].

1Unexplored γ-keto acid scaffold with trifluoromethyl and hydroxypropyl substitution.
2Suited for diversity-oriented screening libraries targeting enzyme families.
3No prior bioactivity data; requires de novo target characterization.

Analog Substitution Risks: 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid


Despite the limited publication record for this specific compound, its structural architecture combines two pharmacologically significant modules: a 3-(trifluoromethyl)anilino group and a 3-hydroxypropylamino side chain on a 4-oxobutanoic acid core [1]. The trifluoromethyl substituent is well-established in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity compared to non-fluorinated or mono-halogenated analogs, while the hydroxypropylamino group introduces hydrogen-bond donor/acceptor capacity that can critically modulate solubility, selectivity, and off-target profiles [2]. Even minor alterations—such as replacing the 3-CF₃ with 4-CF₃, removing the hydroxyl, or varying the alkyl spacer—can produce divergent activity cliffs in enzyme or cellular assays, making generic interchange unreliable without direct comparative data [2].

Positional CF₃ isomer (e.g., 4-CF₃)
May shift target binding and selectivity profile compared to 3-CF₃ scaffold.
Des-hydroxy analog
Altered hydrogen-bond donor count may reduce aqueous solubility and modify off-target interaction patterns.
Non-fluorinated phenyl analog
Predicted higher CYP-mediated clearance (class-level inference) may reduce metabolic stability in liver microsome assays.

Differentiation Evidence: 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid


Physicochemical Differentiation from Analogs

The presence of a 3-hydroxypropylamino side chain and a 3-trifluoromethylanilino group creates a distinctive physicochemical signature. Calculated partition coefficient (clogP) for this compound is estimated at approximately 1.8–2.2, representing a balanced lipophilicity profile distinct from non-hydroxylated analogs (estimated clogP > 3.0) and non-fluorinated analogs (estimated clogP < 1.0) [1]. The compound possesses five hydrogen-bond acceptors and three hydrogen-bond donors, yielding a topological polar surface area (tPSA) of approximately 98 Ų, which places it within the favorable range for membrane permeability while retaining aqueous solubility [2]. No experimentally measured logP or logD values are available in the public domain; the above values are computational estimates based on the molecular structure [2].

Physicochemical Profile
Class-level
Target: clogP 1.8–2.2, HBD 3, HBA 5, tPSA 98 Ų
Des-OH analog: clogP >3.0, HBD 2, HBA 4
Non-fluorinated: clogP
Physicochemical profile differentiates from des-hydroxy and non-fluorinated analogs.
Calculated estimates; no experimental logP/D available.
Metabolic Stability
Class-level
Class-level estimate: CF₃ substitution reduces CLint 3- to 10-fold vs. non-fluorinated analog in matched molecular pairs.
Class-level metabolic stability inference; requires confirmation for this scaffold.
Hydroxypropyl side chain may introduce alternative metabolism pathways.
Biological Activity
Data to verify
0 bioactivity data points in ChEMBL, BindingDB, PubChem (April 2026). Related γ-keto acid anilides reported as K3H inhibitors (Ki 0.2–50 µM).
Uncharacterized biological profile; no target engagement data available.
De novo characterization essential before target-based assays.
Lipophilicity Hydrogen Bonding Drug-likeness

Metabolic Stability Advantage of 3-CF₃ Substituent

The 3-trifluoromethyl group on the anilino ring is expected to provide enhanced metabolic stability compared to non-fluorinated or methyl-substituted phenyl analogs. Literature meta-analysis of matched molecular pairs demonstrates that replacement of a methyl group with trifluoromethyl on a phenyl ring reduces intrinsic clearance in human liver microsomes by a median factor of 3- to 10-fold, attributable to the electron-withdrawing effect that deactivates the ring toward oxidative metabolism [1]. While no microsomal stability data have been published specifically for this compound, the class-level inference is supported by extensive structure-metabolism relationship (SMR) data across multiple chemotypes [1]. Caution: The hydroxypropyl side chain introduces a potential site for alcohol dehydrogenase or aldehyde oxidase metabolism that may partially offset the ring-stabilization benefit; direct experimental confirmation is required.

Metabolic Stability
Class-level
Class-level estimate: CF₃ substitution reduces CLint 3- to 10-fold vs. non-fluorinated analog in matched molecular pairs.
Class-level metabolic stability inference; requires confirmation for this scaffold.
Hydroxypropyl side chain may introduce alternative metabolism pathways.
Metabolic Stability CYP450 Fluorine

Structural Novelty: No Bioactivity Data in Public Databases

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and the PDB reveals no registered biological activity data, target annotations, or co-crystal structures for 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid (CAS 1037780-31-6) as of April 2026 [1]. This includes the absence of any primary research articles indexed in PubMed that report quantitative IC₅₀, Ki, EC₅₀, or ADME data for this molecule. In contrast, structurally related γ-keto acid derivatives with different anilino substituents (e.g., 4-chloro, 4-bromo, 4-methoxy) have been reported as inhibitors of kynurenine-3-hydroxylase and GABA aminotransferase in multiple publications [2]. This compound thus represents an unexplored chemotype with potential for novel target engagement profiles, making it a candidate for diversity-oriented screening or focused library design rather than a direct replacement for characterized analogs.

Biological Activity
Data to verify
0 bioactivity data points in ChEMBL, BindingDB, PubChem (April 2026). Related γ-keto acid anilides reported as K3H inhibitors (Ki 0.2–50 µM).
Uncharacterized biological profile; no target engagement data available.
De novo characterization essential before target-based assays.
Novelty Chemical Space Screening

Application Scenarios: 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid


Screening Library Enrichment for Enzyme Inhibitor Discovery

Given the complete absence of reported biological activity data, this compound is best suited as a structurally novel addition to diversity-oriented screening libraries targeting enzyme families that recognize γ-keto acid or anilide motifs, such as kynurenine aminotransferases, GABA aminotransferase, or α-L-fucosidase [1]. The unique combination of a 3-hydroxypropylamino group and a 3-trifluoromethylanilino moiety occupies chemical space not represented by any previously characterized inhibitor in ChEMBL, maximizing the probability of identifying novel structure-activity relationships (SAR) in high-throughput screening campaigns [1].

Metabolic Stability Benchmarking in Fluorinated vs. Non-Fluorinated Panels

The 3-trifluoromethyl substituent provides a defined electronic perturbation predicted to reduce CYP450-mediated oxidation relative to non-fluorinated phenyl analogs by 3- to 10-fold based on class-level matched molecular pair data [2]. This compound can serve as a reference standard in panels designed to quantify the metabolic stability advantage of trifluoromethylation within a consistent γ-keto acid scaffold, supporting computational model validation and medicinal chemistry design rule development [2].

Physicochemical Profiling and Formulation Development

With an estimated clogP of approximately 1.8–2.2 and a tPSA of approximately 98 Ų, this compound occupies a favorable region of property space for oral bioavailability according to established drug-likeness guidelines [3]. Its balanced hydrogen-bond donor/acceptor profile (3 HBD, 5 HBA) makes it a suitable candidate for solubility, permeability, and formulation studies that explore the impact of the hydroxypropylamino motif on solid-state properties and dissolution behavior compared to des-hydroxy analogs [3].

IP Generation via Structural Novelty

Since no patents or publications currently claim the biological activity of this specific scaffold, organizations can file composition-of-matter or method-of-use patents covering its application in specific therapeutic areas (e.g., neurology, inflammation, or metabolic disease) without immediate prior art constraints [1]. This first-mover advantage is contingent on generating proprietary biological data that establishes utility and non-obviousness over structurally related γ-keto acid derivatives [1].

Application
Selection Property
Validation Focus
Diversity-oriented screening library enrichment
Novel chemotype (no prior art bioactivity)
Screen against γ-keto acid recognizing enzyme panels
Metabolic stability benchmarking (fluorinated vs. non-fluorinated)
3-CF₃ vs. phenyl matched pair comparison
Liver microsomal stability assay (class-level inference)
Physicochemical profiling & formulation development
Balanced lipophilicity and HBD/HBA profile
Solubility, permeability, and solid-state characterization
IP generation via novel composition-of-matter
Absence of biological prior art
Generate proprietary activity and selectivity data
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